Methyl 4,5,6,7-tetrahydro-1h-indazole-5-carboxylate

Description

The exact mass of the compound Methyl 4,5,6,7-tetrahydro-1h-indazole-5-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 4,5,6,7-tetrahydro-1h-indazole-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4,5,6,7-tetrahydro-1h-indazole-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

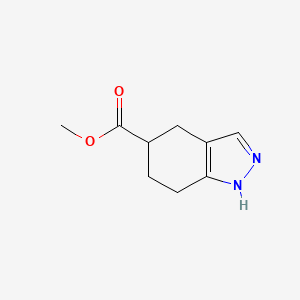

methyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-13-9(12)6-2-3-8-7(4-6)5-10-11-8/h5-6H,2-4H2,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHWNLFBBRQNZTE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC2=C(C1)C=NN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20717289 |

Source

|

| Record name | Methyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20717289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076197-88-0 |

Source

|

| Record name | Methyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20717289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Spectroscopic Guide to Methyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate: Structure Elucidation and Data Interpretation

This technical guide provides a comprehensive overview of the spectroscopic properties of Methyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the structural elucidation of this heterocyclic compound. The methodologies and interpretations presented herein are grounded in established scientific principles and data from analogous structures, offering a robust framework for the analysis of this and related molecules.

Introduction

Methyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate belongs to the indazole class of heterocyclic compounds, which are known for a wide range of biological activities, including anti-inflammatory and analgesic properties.[1] Accurate structural confirmation is a critical step in the research and development of new chemical entities. Spectroscopic techniques are indispensable tools for this purpose, providing detailed information about the molecular framework and functional groups. This guide will explore the expected spectroscopic signatures of Methyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate and the rationale behind their interpretation.

Molecular Structure and Predicted Spectroscopic Data

The structure of Methyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate consists of a tetrahydro-indazole core with a methyl carboxylate group at the 5-position. The molecular formula is C₉H₁₂N₂O₂.[2]

| Spectroscopic Technique | Predicted Data |

| ¹H NMR | The proton NMR spectrum is expected to show distinct signals for the N-H proton, the vinyl proton of the indazole ring, the methine proton at the 5-position, the protons of the methyl ester, and the methylene protons of the tetrahydro ring. The chemical shifts and coupling patterns will be indicative of their chemical environment. |

| ¹³C NMR | The carbon NMR spectrum will reveal the number of unique carbon atoms in the molecule. Key signals will include the carbonyl carbon of the ester, the sp² hybridized carbons of the indazole ring, the sp³ hybridized carbons of the tetrahydro portion, and the methyl carbon of the ester. |

| IR Spectroscopy | The infrared spectrum will exhibit characteristic absorption bands corresponding to the various functional groups. These include the N-H stretching vibration, C-H stretching of aliphatic and aromatic-like protons, the strong C=O stretching of the ester, and C=N stretching of the indazole ring. |

| Mass Spectrometry | Mass spectrometry will provide the mass-to-charge ratio (m/z) of the molecular ion and its fragments. The predicted monoisotopic mass is 180.08987 Da.[2] Expected adducts include [M+H]⁺ at m/z 181.09715 and [M+Na]⁺ at m/z 203.07909.[2] The fragmentation pattern will be characteristic of the tetrahydro-indazole core and the loss of the methyl carboxylate group. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10-12 | br s | 1H | N-H | The N-H proton of the indazole ring is expected to be a broad singlet due to quadrupole broadening and exchange. Its chemical shift can be solvent-dependent. |

| ~7.0-7.5 | s | 1H | C3-H | The proton on the pyrazole ring of the indazole is expected to be a singlet in the aromatic region. |

| ~3.7 | s | 3H | -OCH₃ | The methyl protons of the ester group will appear as a sharp singlet. |

| ~2.5-3.0 | m | 1H | C5-H | The methine proton at the 5-position, adjacent to the ester, will likely be a multiplet due to coupling with the neighboring methylene protons. |

| ~1.8-2.5 | m | 6H | C4-H₂, C6-H₂, C7-H₂ | The methylene protons of the tetrahydro ring will have complex splitting patterns due to diastereotopicity and coupling with each other and the C5-H proton. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of Methyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to ensure optimal resolution and lineshape.

-

Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Data Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction. Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

¹³C NMR Spectroscopy

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~170-175 | C=O | The carbonyl carbon of the methyl ester is expected in the downfield region. |

| ~130-140 | C3a, C7a | The bridgehead carbons of the indazole ring. |

| ~120-130 | C3 | The carbon bearing the proton in the pyrazole ring. |

| ~52 | -OCH₃ | The methyl carbon of the ester. |

| ~40-50 | C5 | The methine carbon at the 5-position. |

| ~20-30 | C4, C6, C7 | The methylene carbons of the tetrahydro ring. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: Use a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Medium, Broad | N-H Stretch |

| 3000-2850 | Medium | C-H Stretch (Aliphatic) |

| ~1730 | Strong | C=O Stretch (Ester) |

| ~1600-1450 | Medium | C=N and C=C Ring Stretch |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data

-

Molecular Ion (M⁺): m/z = 180.09

-

[M+H]⁺: m/z = 181.10

-

[M+Na]⁺: m/z = 203.08

-

Key Fragments:

-

Loss of the methoxy group (-OCH₃): m/z = 149

-

Loss of the methyl carboxylate group (-COOCH₃): m/z = 121

-

Fragments corresponding to the tetrahydro-indazole core.[3]

-

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or through a chromatographic system (e.g., LC-MS or GC-MS).

-

Ionization: Use an appropriate ionization technique, such as Electrospray Ionization (ESI) for LC-MS or Electron Ionization (EI) for GC-MS.

-

Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the molecular structure.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel compound like Methyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate.

Caption: Workflow for Synthesis, Purification, and Spectroscopic Elucidation.

Conclusion

This technical guide has provided a detailed predictive analysis of the spectroscopic data for Methyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate. By leveraging ¹H NMR, ¹³C NMR, IR, and mass spectrometry, a comprehensive structural characterization can be achieved. The presented protocols and interpretations serve as a valuable resource for scientists engaged in the synthesis and analysis of this and related heterocyclic compounds, ensuring a high degree of confidence in their structural assignments.

References

- Supporting Information for various compounds. (n.d.).

- Supporting Information for various indazole deriv

-

Methyl 4,5,6,7-tetrahydro-1h-indazole-5-carboxylate. (n.d.). PubChem. Retrieved from [Link]

-

Syntheses and Antiinflammatory Actions of 4,5,6,7-tetrahydroindazole-5-carboxylic Acids. (n.d.). PubMed. Retrieved from [Link]

-

4,5,6,7-tetrahydro-1H-indazole. (n.d.). PubChem. Retrieved from [Link]

-

13C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids... (n.d.). ResearchGate. Retrieved from [Link]

-

Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2012). PubMed Central. Retrieved from [Link]

-

13C NMR of indazoles. (n.d.). ResearchGate. Retrieved from [Link]

-

1H-indazole-3-carboxylic acid, 4,5,6,7-tetrahydro-, 2-[(E)-[4-(1-methylethyl)phenyl]methylidene]hydrazide. (n.d.). SpectraBase. Retrieved from [Link]

-

1H-Indazole-5-carboxylic acid, 4,5,6,7-tetrahydro-3,6-dihydroxy-6-methyl-4-phenyl-, methyl ester. (n.d.). SpectraBase. Retrieved from [Link]

-

Synthesis, structure, electrostatic properties and spectroscopy of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole. An experimental and ab initio computational study. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

-

1H-Imidazole-2-carboxaldehyde, 1-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]

Sources

- 1. Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PubChemLite - Methyl 4,5,6,7-tetrahydro-1h-indazole-5-carboxylate (C9H12N2O2) [pubchemlite.lcsb.uni.lu]

- 3. 4,5,6,7-tetrahydro-1H-indazole | C7H10N2 | CID 75317 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Hypothesized Mechanism of Action of Methyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Senior Application Scientist's Perspective

In the landscape of modern medicinal chemistry, the indazole scaffold has emerged as a "privileged" structure, a core moiety that consistently appears in compounds with significant and diverse biological activities.[1] Our focus here is on a specific derivative, Methyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate. While direct, comprehensive studies on this particular molecule's mechanism of action are not yet prevalent in the public domain, a compelling body of evidence from structurally analogous compounds points towards a well-established pathway in anti-inflammatory pharmacology. This guide, therefore, is constructed upon a robust, evidence-based hypothesis: that Methyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate functions as an anti-inflammatory agent primarily through the inhibition of cyclooxygenase (COX) enzymes, with a likely selectivity for the inducible COX-2 isoform.

This document is designed not as a mere recitation of facts, but as a logical framework for understanding and further investigating this promising compound. We will delve into the scientific rationale behind the hypothesized mechanism, outline the precise experimental methodologies required to validate these claims, and provide the in-depth, actionable insights that are critical for advancing a compound from a laboratory curiosity to a potential therapeutic agent.

Part 1: The Scientific Rationale - Converging Lines of Evidence for COX Inhibition

The foundation of our hypothesis rests on the consistent observation that indazole and its derivatives, particularly those with the tetrahydro-indazole core, exhibit significant anti-inflammatory properties.[2][3] The primary mechanism for a vast class of non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of COX enzymes, which are the gatekeepers of prostaglandin synthesis. Prostaglandins are key mediators of inflammation, pain, and fever. The evidence linking indazole derivatives to this pathway is substantial:

-

Direct Enzymatic Inhibition: Studies on various indazole derivatives have demonstrated direct, concentration-dependent inhibition of COX-2.[2] For some derivatives, the IC50 values (the concentration required to inhibit 50% of the enzyme's activity) are in the micromolar and even sub-micromolar range, indicating potent inhibition.[2][4][5]

-

Selective Inhibition: A crucial aspect of modern NSAID development is selectivity for COX-2 over COX-1. The COX-1 isoform is constitutively expressed and plays a role in protecting the gastric mucosa and maintaining platelet function. Inhibition of COX-1 is associated with the gastrointestinal side effects of traditional NSAIDs. Several studies have highlighted the COX-2 selectivity of various indazole scaffolds.[4][5][6]

-

In Silico and Docking Studies: Computational studies have provided a molecular basis for the interaction between tetrahydro-indazole derivatives and the COX-2 active site. These models show that the indazole core can fit snugly into the catalytic pocket of the enzyme, forming key interactions with amino acid residues that are critical for its function.[6][7]

-

In Vivo Efficacy in Inflammatory Models: The anti-inflammatory effects of indazole derivatives have been confirmed in established animal models of inflammation, such as carrageenan-induced paw edema.[2][3][7] This in vivo activity strongly correlates with the in vitro findings of COX inhibition.

Given that Methyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate shares the core tetrahydro-indazole scaffold with these well-studied anti-inflammatory agents, it is highly probable that it operates through a similar mechanism. The presence of the methyl ester at the 5-carboxylate position may influence its potency, selectivity, and pharmacokinetic properties, which necessitates the experimental validation outlined in the subsequent sections.

Part 2: Visualizing the Hypothesized Mechanism and Experimental Workflow

To provide a clear conceptual framework, the following diagrams illustrate the proposed signaling pathway and the logical flow of experiments required to validate the mechanism of action.

Caption: Hypothesized mechanism of action via inhibition of COX enzymes.

Caption: A logical workflow for the experimental validation of the hypothesized mechanism.

Part 3: Experimental Protocols for Mechanism Validation

The following protocols are designed as a self-validating system. Each step builds upon the last, providing a comprehensive picture of the compound's activity from the molecular to the whole-organism level.

In Vitro Enzyme Inhibition Assays: COX-1 and COX-2

Objective: To determine the direct inhibitory effect of Methyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate on COX-1 and COX-2 enzymes and to calculate its IC50 and selectivity index.

Methodology:

-

Assay Principle: Utilize a commercially available COX inhibitor screening assay kit that measures the peroxidase activity of COX. The assay monitors the oxidation of a chromogenic substrate, which is proportional to the amount of prostaglandin G2 produced by the cyclooxygenase activity.

-

Enzyme and Compound Preparation:

-

Reconstitute purified ovine or human COX-1 and COX-2 enzymes in the provided buffer.

-

Prepare a stock solution of Methyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate in DMSO. Perform serial dilutions to create a range of concentrations (e.g., from 0.01 µM to 100 µM).

-

-

Assay Procedure:

-

In a 96-well plate, add the reaction buffer, heme, and the test compound at various concentrations.

-

Add the COX-1 or COX-2 enzyme to each well and incubate for a short period (e.g., 10 minutes) to allow for inhibitor binding.

-

Initiate the reaction by adding arachidonic acid (the substrate).

-

After a defined reaction time (e.g., 2 minutes), add a chromogenic substrate solution.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control (DMSO).

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for both COX-1 and COX-2.

-

Calculate the COX-2 selectivity index (SI) as the ratio of the IC50 for COX-1 to the IC50 for COX-2.

-

Expected Outcome: A potent and selective COX-2 inhibitor will have a low IC50 for COX-2 and a much higher IC50 for COX-1, resulting in a high selectivity index.

| Parameter | Expected Value for a Potent & Selective Inhibitor |

| COX-2 IC50 | < 1 µM |

| COX-1 IC50 | > 10 µM |

| Selectivity Index (COX-1 IC50 / COX-2 IC50) | > 10 |

Cellular Assay: Lipopolysaccharide (LPS)-Induced Prostaglandin E2 (PGE2) Production

Objective: To confirm that the compound can inhibit prostaglandin production in a cellular context, which is more physiologically relevant than a purified enzyme assay.

Methodology:

-

Cell Culture: Use a relevant cell line, such as RAW 264.7 murine macrophages or human peripheral blood mononuclear cells (PBMCs).

-

Experimental Setup:

-

Plate the cells in a 24-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of Methyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate for 1 hour.

-

Induce inflammation by adding lipopolysaccharide (LPS), a potent inducer of COX-2 expression and activity.

-

Incubate for 24 hours.

-

-

PGE2 Measurement:

-

Collect the cell culture supernatant.

-

Measure the concentration of PGE2 in the supernatant using a commercially available ELISA kit.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of PGE2 production for each concentration of the test compound compared to the LPS-stimulated vehicle control.

-

Determine the IC50 for the inhibition of PGE2 production.

-

Expected Outcome: The compound should demonstrate a dose-dependent reduction in PGE2 levels in LPS-stimulated cells, confirming its ability to inhibit COX-2 activity in a cellular environment.

In Vivo Anti-inflammatory Model: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo anti-inflammatory efficacy of the compound in an acute model of inflammation.

Methodology:

-

Animals: Use male Wistar or Sprague-Dawley rats.

-

Procedure:

-

Administer Methyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate orally or intraperitoneally at various doses. A standard NSAID like celecoxib or diclofenac should be used as a positive control.

-

After 1 hour, induce inflammation by injecting a 1% solution of carrageenan into the sub-plantar region of the right hind paw.

-

Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle-treated control group.

-

Determine the ED50 (the dose that produces 50% of the maximum effect).

-

Expected Outcome: A significant and dose-dependent reduction in paw edema in the compound-treated groups compared to the control group will confirm its in vivo anti-inflammatory activity.

Conclusion and Future Directions

The available evidence strongly supports the hypothesis that Methyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate acts as an anti-inflammatory agent through the inhibition of cyclooxygenase enzymes, with a likely preference for COX-2. The experimental protocols detailed in this guide provide a clear and robust pathway for the validation of this mechanism.

Successful validation of this hypothesis would position Methyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate as a promising lead compound for the development of a new generation of anti-inflammatory drugs. Further research should then focus on comprehensive pharmacokinetic and toxicological profiling, as well as lead optimization to enhance potency, selectivity, and drug-like properties. The journey from a hypothesized mechanism to a clinically viable therapeutic is a long and arduous one, but it is a journey that is built upon the solid foundation of rigorous scientific investigation as outlined herein.

References

-

In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research. [Link]

-

Novel Group of Imidazole Derivatives as Atypical Selective Cyclooxygenase-2 Inhibitors: Design, Synthesis and Biological Evaluation. Pharmaceutical and Biomedical Research. [Link]

-

Synthesis, docking studies and anti-inflammatory activity of 4,5,6,7-tetrahydro-2H-indazole derivatives. Bioorganic & Medicinal Chemistry. [Link]

-

Indazole-Cl inhibits hypoxia-induced cyclooxygenase-2 expression in vascular smooth muscle cells in. Journal of Molecular Endocrinology. [Link]

-

Design of selective COX-2 inhibitors in the (aza)indazole series. Chemistry, in vitro studies, radiochemistry and evaluations in rats of a [18F] PET tracer. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Design of selective COX-2 inhibitors in the (aza)indazole series. Chemistry, in vitro studies, radiochemistry and evaluations in rats of a [18F] PET tracer. PubMed. [Link]

-

Indazole-Cl inhibits hypoxia-induced cyclooxygenase-2 expression in vascular smooth muscle cells. PubMed. [Link]

-

Inhibitory activity of the imidazole derivatives against COX-1 and... ResearchGate. [Link]

-

Design, synthesis and molecular docking study of some substituted 4,5- dihydro-2H-indazole derivatives as potential anti-inflammatory agents. Bioorganic & Medicinal Chemistry. [Link]

-

Syntheses and Antiinflammatory Actions of 4,5,6,7-tetrahydroindazole-5-carboxylic Acids. Journal of Medicinal Chemistry. [Link]

-

4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid. PubChem. [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]

-

ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. ResearchGate. [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design of selective COX-2 inhibitors in the (aza)indazole series. Chemistry, in vitro studies, radiochemistry and evaluations in rats of a [18F] PET tracer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design of selective COX-2 inhibitors in the (aza)indazole series. Chemistry, in vitro studies, radiochemistry and evaluations in rats of a [18F] PET tracer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis and molecular docking study of some substituted 4,5- dihydro-2H-indazole derivatives as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, docking studies and anti-inflammatory activity of 4,5,6,7-tetrahydro-2H-indazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Methyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate: A Technical Guide to its Evaluation as a Kinase Inhibitor

Abstract

The indazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds, including several approved kinase inhibitors. The tetrahydroindazole moiety, in particular, offers a three-dimensional structure that can be exploited for developing potent and selective inhibitors. This technical guide provides an in-depth exploration of methyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate as a potential kinase inhibitor. We will delve into the rationale behind its design, propose a robust synthetic route, outline a comprehensive screening and characterization workflow, and discuss the interpretation of the resulting data. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of novel kinase inhibitors.

Introduction: The Rationale for Investigating Methyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate as a Kinase Inhibitor

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized the treatment of these conditions. The tetrahydroindazole scaffold has emerged as a promising starting point for the design of such inhibitors.[1][2] Its rigid, bicyclic core effectively orients substituents to interact with key residues within the ATP-binding pocket of kinases.

The subject of this guide, methyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate, incorporates several features that suggest potential kinase inhibitory activity:

-

The Tetrahydroindazole Core: Provides a proven structural framework for kinase binding.

-

The Methyl Ester at the 5-position: This group can act as a hydrogen bond acceptor and its orientation can be crucial for target engagement. It also offers a handle for further chemical modification to optimize potency and selectivity.

-

Potential for Diverse Interactions: The NH group of the indazole ring can act as a hydrogen bond donor, a key interaction with the hinge region of many kinases.

Given the lack of specific publicly available data on this exact molecule as a kinase inhibitor, this guide will outline a comprehensive strategy for its synthesis and evaluation, drawing upon established principles of kinase inhibitor discovery and the known properties of the tetrahydroindazole scaffold.

Synthesis of Methyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate

A reliable synthetic route is the cornerstone of any drug discovery project. Based on literature precedents for similar structures, a plausible and efficient synthesis of the target compound is proposed below.[3] This multi-step synthesis is designed to be robust and scalable.

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 2-(hydroxymethylene)-4-oxocyclohexanecarboxylate

-

To a stirred solution of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in dry toluene at 0 °C under an inert atmosphere, add a solution of methyl 4-oxocyclohexanecarboxylate (1.0 eq) in dry toluene dropwise.

-

After the addition is complete, add ethyl formate (1.5 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of ice-cold water.

-

Separate the aqueous layer and wash the organic layer with water.

-

Acidify the combined aqueous layers to pH 3-4 with 2N HCl.

-

Extract the product with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product, which can be used in the next step without further purification.

Step 2: Synthesis of Methyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate

-

To a solution of the crude methyl 2-(hydroxymethylene)-4-oxocyclohexanecarboxylate (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq).

-

Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to yield the final product, methyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Kinase Target Identification and Prioritization

Without prior knowledge of the specific kinase targets for this compound, a rational approach to target identification is crucial. This can be achieved through a combination of computational and experimental methods.

Computational Target Prediction

Modern computational tools can predict potential kinase targets for small molecules based on their structural features.[4][5][6][7] These methods often utilize machine learning algorithms trained on large datasets of known kinase inhibitors.

Workflow for In Silico Target Prediction:

Caption: A computational workflow for identifying potential kinase targets.

Based on the known activity of the tetrahydroindazole scaffold, promising kinase families to investigate include:

-

Cyclin-Dependent Kinases (CDKs): Several tetrahydroindazole derivatives have shown inhibitory activity against CDKs, such as CDK2.[1][8][9][10]

-

Tec Family Kinases: Interleukin-2 inducible T-cell kinase (ITK) is a validated target for this scaffold.[2][11][12][13]

Hypothetical Pharmacophore Model

A pharmacophore model outlines the essential three-dimensional arrangement of chemical features required for biological activity. Based on known tetrahydroindazole-based kinase inhibitors, a hypothetical pharmacophore for our target compound can be proposed.

Caption: Hypothetical pharmacophore model for kinase inhibition.

This model can be used to virtually screen kinase databases and prioritize targets for experimental validation.

In Vitro Kinase Inhibition Assays

Once potential kinase targets are identified, their inhibition by methyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate must be experimentally validated. Homogeneous, high-throughput screening assays are ideal for initial characterization.

Primary Screening: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced in a kinase reaction, providing a universal method for assessing kinase activity.

Experimental Protocol: ADP-Glo™ Kinase Assay

-

Kinase Reaction Setup:

-

Prepare a reaction mixture containing the purified kinase, the appropriate substrate, ATP, and the necessary cofactors in a kinase reaction buffer.

-

In a 384-well plate, add a small volume (e.g., 2.5 µL) of varying concentrations of methyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate dissolved in DMSO. Include positive (no inhibitor) and negative (no kinase) controls.

-

Initiate the kinase reaction by adding the kinase/substrate/ATP mixture (e.g., 2.5 µL) to each well.

-

Incubate the plate at the optimal temperature for the specific kinase (typically 30 °C) for a predetermined time (e.g., 60 minutes).

-

-

ADP Detection:

-

Add ADP-Glo™ Reagent (e.g., 5 µL) to each well to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add Kinase Detection Reagent (e.g., 10 µL) to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the controls.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Secondary Screening and Potency Determination: LanthaScreen™ Eu Kinase Binding Assay

The LanthaScreen™ Eu Kinase Binding Assay is a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay that directly measures the binding of an inhibitor to a kinase. This provides a measure of the compound's affinity for the target.

Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay

-

Assay Setup:

-

Prepare serial dilutions of methyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate in kinase buffer.

-

In a 384-well plate, add the test compound dilutions.

-

Add a mixture of the europium-labeled anti-tag antibody and the target kinase.

-

Add the Alexa Fluor™ 647-labeled kinase tracer.

-

Incubate at room temperature for 60 minutes, protected from light.

-

-

Data Acquisition and Analysis:

-

Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm and 615 nm.

-

Calculate the emission ratio (665 nm / 615 nm).

-

Determine the IC₅₀ value from the dose-response curve of the emission ratio versus compound concentration.

-

Data Presentation and Interpretation

The quantitative data generated from the kinase assays should be summarized in a clear and concise format to facilitate comparison and interpretation.

Table 1: In Vitro Kinase Inhibition Profile of Methyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate

| Kinase Target | Assay Type | IC₅₀ (µM) |

| CDK2/Cyclin A | ADP-Glo™ | [Insert experimental value] |

| ITK | ADP-Glo™ | [Insert experimental value] |

| Kinase X | ADP-Glo™ | [Insert experimental value] |

| CDK2 | LanthaScreen™ Binding | [Insert experimental value] |

| ITK | LanthaScreen™ Binding | [Insert experimental value] |

| Kinase X | LanthaScreen™ Binding | [Insert experimental value] |

Interpretation of Results:

-

A low IC₅₀ value in the ADP-Glo™ assay indicates potent inhibition of the kinase's catalytic activity.

-

A low IC₅₀ value in the LanthaScreen™ binding assay indicates high affinity for the kinase.

-

Comparing the IC₅₀ values across a panel of kinases will reveal the selectivity profile of the compound. A highly selective inhibitor will have significantly lower IC₅₀ values for its intended target(s) compared to other kinases.

Conclusion and Future Directions

This technical guide has outlined a comprehensive strategy for the synthesis and evaluation of methyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate as a potential kinase inhibitor. By following the proposed synthetic and screening workflows, researchers can systematically characterize the activity, potency, and selectivity of this novel compound.

Positive results from these initial studies would warrant further investigation, including:

-

Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs to improve potency and selectivity.

-

X-ray Crystallography: Obtaining a co-crystal structure of the compound bound to its target kinase to elucidate the binding mode and guide further design efforts.

-

Cell-based Assays: Evaluating the compound's ability to inhibit kinase activity in a cellular context and its effect on downstream signaling pathways.

-

In Vivo Studies: Assessing the pharmacokinetic properties and efficacy of the compound in relevant animal models.

The tetrahydroindazole scaffold continues to be a rich source of novel therapeutic agents. The systematic evaluation of compounds such as methyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate holds the potential to yield new and effective kinase inhibitors for the treatment of a range of human diseases.

References

-

Lee, J. C., Hong, K. H., Becker, A., Tash, J. S., Schönbrunn, E., & Georg, G. I. (2021). Tetrahydroindazole inhibitors of CDK2/cyclin complexes. European Journal of Medicinal Chemistry, 214, 113232. [Link]

-

Burch, J. D., Lau, K., Barker, J. J., Brookfield, F. A., Chen, Y., Chen, Y., ... & Pei, Z. (2014). Property- and structure-guided discovery of a tetrahydroindazole series of interleukin-2 inducible T-cell kinase inhibitors. Journal of Medicinal Chemistry, 57(13), 5714-5727. [Link]

-

Spampinato, G., Leonardi, G., Lauria, A., & Iacopetta, D. (2024). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. International Journal of Molecular Sciences, 26(5), 2157. [Link]

-

Spampinato, G., Leonardi, G., Lauria, A., & Iacopetta, D. (2024). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. PubMed, 38706323. [Link]

-

Mervin, L. H., Afzal, A. M., Drakakis, G., Lewis, R., Engkvist, O., & Bender, A. (2011). Predicting a small molecule-kinase interaction map: a machine learning approach. Journal of Cheminformatics, 3(1), 1-18. [Link]

-

Mervin, L. H., Afzal, A. M., Drakakis, G., Lewis, R., Engkvist, O., & Bender, A. (2011). Predicting a small molecule-kinase interaction map: a machine learning approach. PMC, PMC3127768. [Link]

-

Spampinato, G., Leonardi, G., Lauria, A., & Iacopetta, D. (2025). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. Scilit. [Link]

-

Burch, J. D., et al. (2015). Tetrahydroindazoles as Interleukin-2 Inducible T-Cell Kinase Inhibitors. Part II. Second-Generation Analogues with Enhanced Potency, Selectivity, and Pharmacodynamic Modulation in Vivo. Journal of Medicinal Chemistry, 58(3), 1234-1246. [Link]

-

Burch, J. D., et al. (2014). Property- and structure-guided discovery of a tetrahydroindazole series of interleukin-2 inducible T-cell kinase inhibitors. Semantic Scholar. [Link]

-

Lee, J. C., et al. (2021). Tetrahydroindazole inhibitors of CDK2/cyclin complexes. PubMed, 33550184. [Link]

-

Lee, J. C., et al. (2021). Tetrahydroindazole inhibitors of CDK2/cyclin complexes. ResearchGate. [Link]

-

Popova, G., et al. (2020). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. Journal of Medicinal Chemistry, 63(8), 3915-3934. [Link]

-

Lee, J. C., et al. (2021). Tetrahydroindazole inhibitors of CDK2/cyclin complexes. LookChem. [Link]

-

Popova, G., et al. (2020). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. PubMed, 32212728. [Link]

-

Al-Ostoot, F. H., et al. (2021). A New CDK2 Inhibitor with 3-Hydrazonoindolin-2-One Scaffold Endowed with Anti-Breast Cancer Activity: Design, Synthesis, Biological Evaluation, and In Silico Insights. Molecules, 26(2), 433. [Link]

-

Soga, T., Niwa, H., & Shiraishi, T. (1973). Syntheses and Antiinflammatory Actions of 4,5,6,7-tetrahydroindazole-5-carboxylic Acids. Chemical and Pharmaceutical Bulletin, 21(9), 1997-2002. [Link]

-

Singh, N., & Kumar, A. (2012). A three-dimensional pharmacophore modelling of ITK inhibitors and virtual screening for novel inhibitors. Medicinal Chemistry Research, 21(11), 3561-3569. [Link]

-

Wang, Z., et al. (2025). Pharmacophore modeling studies of type I and type II kinase inhibitors of Tie2. ResearchGate. [Link]

-

Grienke, U., et al. (2024). Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction. Molecules, 29(5), 1083. [Link]

-

Starosyla, S. A., et al. (2014). Pharmacophore approaches in protein kinase inhibitors design. World Journal of Methodology, 4(4), 183-195. [Link]

-

Lai, A. Q., et al. (2025). Synthesis of Methyl‐1H‐Indazole‐5‐Carboxylic Acid. ResearchGate. [Link]

-

Sharma, P., & Kumar, V. (2022). Indazole–an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 12(35), 22695-22722. [Link]

- Google Patents. (n.d.). CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.

-

Mini-Reviews in Medicinal Chemistry. (n.d.). Semantic Scholar. [Link]

-

Pharmaceuticals. (n.d.). Feature Reviews in Medicinal Chemistry. MDPI. [Link]

-

Mini-Reviews in Medicinal Chemistry. (n.d.). Semantic Scholar. [Link]

Sources

- 1. Tetrahydroindazole inhibitors of CDK2/cyclin complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Property- and structure-guided discovery of a tetrahydroindazole series of interleukin-2 inducible T-cell kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

- 7. Predicting a small molecule-kinase interaction map: A machine learning approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tetrahydroindazole inhibitors of CDK2/cyclin complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Tetrahydroindazole inhibitors of CDK2/cyclin complexes - Lookchem [lookchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. semanticscholar.org [semanticscholar.org]

- 13. BioCentury - Therapeutics: Inducible T cell kinase (ITK) [biocentury.com]

A Comprehensive Technical Guide to 4,5,6,7-Tetrahydro-1H-Indazole: Properties, Synthesis, and Applications in Drug Discovery

Introduction

In the landscape of medicinal chemistry, the indazole nucleus and its derivatives represent a cornerstone for the development of novel therapeutics.[1][2] Among these, 4,5,6,7-tetrahydro-1H-indazole emerges as a particularly valuable scaffold. As a saturated analog of the aromatic indazole, it provides a three-dimensional geometry that is often advantageous for achieving high-affinity and selective binding to biological targets. Its structural similarity to indole also makes it a compelling bioisostere in drug design.[3] This guide offers an in-depth exploration of the core physicochemical properties, synthesis, reactivity, and therapeutic applications of 4,5,6,7-tetrahydro-1H-indazole, providing a critical resource for researchers and scientists engaged in drug development. The versatility of this scaffold has led to its incorporation into compounds with a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[2][4][5][6]

Core Physicochemical and Structural Properties

A fundamental understanding of the physicochemical properties of 4,5,6,7-tetrahydro-1H-indazole is paramount for its effective use in synthesis and drug design. These properties dictate its solubility, reactivity, and pharmacokinetic profile.

Structural and Physical Data

The core data for 4,5,6,7-tetrahydro-1H-indazole is summarized below. This information is essential for its identification, handling, and use in quantitative studies.

| Property | Value | Source(s) |

| IUPAC Name | 4,5,6,7-tetrahydro-1H-indazole | [7] |

| CAS Number | 2305-79-5 | [7][8] |

| Molecular Formula | C₇H₁₀N₂ | [7][8] |

| Molecular Weight | 122.17 g/mol | [7][8] |

| Melting Point | 80-84 °C | [8] |

| Boiling Point | 140-142 °C (at 2 mmHg) | [8] |

| pKa (Predicted) | 13.16 ± 0.20 (for the 3-carboxamide derivative) | [9] |

| SMILES | C1CCC2=C(C1)C=NN2 | [7][8] |

| InChIKey | GDSQTWDUCDSZEY-UHFFFAOYSA-N | [7] |

Note: The provided pKa is for a derivative and serves as an estimate of the acidity of the N-H proton, which is a critical parameter in designing N-alkylation reactions.

Spectroscopic Profile

Spectroscopic analysis is indispensable for the structural confirmation of 4,5,6,7-tetrahydro-1H-indazole and its derivatives.

-

¹H NMR: The proton NMR spectrum is characterized by signals corresponding to the aliphatic protons of the cyclohexene ring and the lone proton on the pyrazole ring. The tautomeric nature of the N-H proton can influence its chemical shift and multiplicity.[10]

-

¹³C NMR: The carbon spectrum will show distinct signals for the sp² carbons of the pyrazole ring and the sp³ carbons of the saturated carbocyclic ring.

-

Mass Spectrometry (MS): The molecular ion peak [M]+ is expected at m/z 122, corresponding to its molecular weight.[7]

-

Infrared (IR) Spectroscopy: The IR spectrum will prominently feature N-H stretching vibrations, indicative of the pyrazole ring.

The precise characterization using these techniques is crucial, especially when distinguishing between N1 and N2 substituted isomers, which can exhibit subtle but significant spectroscopic differences.[10]

Caption: Molecular structure of 4,5,6,7-tetrahydro-1H-indazole.

Synthesis and Chemical Reactivity

The synthetic accessibility and predictable reactivity of the tetrahydroindazole core are key to its widespread use.

General Synthesis Protocol

A robust and common method for synthesizing the 4,5,6,7-tetrahydro-1H-indazole scaffold involves the condensation of a suitable cyclohexanone derivative with hydrazine.[1] A representative procedure is outlined below.

Protocol: Synthesis via Condensation

-

Precursor Formation: Start with 2-(hydroxymethylene)cyclohexanone, which can be prepared from cyclohexanone.

-

Condensation Reaction: Dissolve 2-(hydroxymethylene)cyclohexanone (1 equivalent) in a suitable solvent such as ethanol.

-

Hydrazine Addition: Add hydrazine hydrate (1-1.2 equivalents) to the solution. The reaction is often catalyzed by a small amount of acid.

-

Cyclization: Reflux the mixture for several hours to facilitate the condensation and subsequent cyclization to form the indazole ring.[4][11]

-

Workup and Purification: After cooling, the product can be isolated by removing the solvent under reduced pressure. Purification is typically achieved through recrystallization or column chromatography to yield pure 4,5,6,7-tetrahydro-1H-indazole.

Caption: General synthetic workflow for 4,5,6,7-tetrahydro-1H-indazole.

Core Chemical Reactivity

The reactivity of the tetrahydroindazole scaffold is dominated by the pyrazole portion of the molecule, specifically the two nitrogen atoms.

-

N-Alkylation and N-Arylation: The N-H proton is acidic and can be readily removed by a base (e.g., NaH, K₂CO₃) to form an indazolide anion. This anion can then react with various electrophiles, such as alkyl halides or aryl halides, to yield N-substituted derivatives. A significant challenge in this process is controlling the regioselectivity of the substitution, as it can occur at either the N1 or N2 position.[3] The choice of base, solvent, and the steric and electronic nature of both the indazole substrate and the alkylating agent can influence the N1/N2 product ratio.[3] For instance, using sodium hydride in THF often favors N1 alkylation.[3]

-

Electrophilic Aromatic Substitution: While the fused cyclohexene ring is saturated, the pyrazole ring can undergo electrophilic substitution, although this is less common than N-functionalization in drug development contexts.

Caption: Reactivity pathways for N-alkylation of the indazole core.

Significance in Drug Discovery and Medicinal Chemistry

The 4,5,6,7-tetrahydro-1H-indazole scaffold is a "privileged" structure, meaning it is capable of binding to multiple, unrelated biological targets, making it a fertile ground for drug discovery.[1]

Therapeutic Applications

Derivatives of this core have been investigated for a multitude of therapeutic applications:

-

Anti-inflammatory Agents: A significant body of research has demonstrated the potent anti-inflammatory activity of tetrahydroindazole derivatives. For example, 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids have shown high efficacy in carrageenan-induced edema tests.[4][5] The mechanism often involves the inhibition of pro-inflammatory mediators.[6]

-

Human Neutrophil Elastase (HNE) Inhibitors: The scaffold has been successfully employed to develop potent inhibitors of HNE, a serine protease implicated in a range of inflammatory diseases, particularly those affecting the respiratory system.[12]

-

Sigma-2 Receptor Ligands: The tetrahydroindazole core is a key building block for synthesizing potent and selective ligands for the sigma-2 receptor, a target relevant to central nervous system (CNS) disorders and cancer.[6][13]

-

Other Activities: Various derivatives have also been reported to possess analgesic, antimicrobial, and antitumor activities, highlighting the broad therapeutic potential of this chemical class.[2][5]

Caption: Therapeutic applications stemming from the core scaffold.

Safety and Handling

Proper handling of 4,5,6,7-tetrahydro-1H-indazole in a laboratory setting is essential to ensure safety.

GHS Hazard Classification

Based on available data, the compound is classified with the following hazards:

| Hazard Class | GHS Code | Description | Source |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [7][14] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [7][14] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [7] |

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[14]

-

Ventilation: Use only outdoors or in a well-ventilated area to avoid inhalation of dust or vapors.[14]

-

Hygiene: Wash hands and any exposed skin thoroughly after handling.[14]

-

Storage: Store in a well-ventilated place and keep the container tightly closed. Store locked up.[14]

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, move the person to fresh air. Seek medical attention if irritation persists.[14]

Conclusion

4,5,6,7-Tetrahydro-1H-indazole stands as a molecule of significant interest to the scientific community, particularly in the realm of drug discovery. Its favorable physicochemical properties, accessible synthesis, and versatile reactivity make it an ideal starting point for the construction of complex and biologically active molecules. The proven success of its derivatives as anti-inflammatory agents, enzyme inhibitors, and receptor ligands underscores its status as a privileged scaffold. This guide provides the foundational knowledge required for researchers to confidently and safely utilize this potent chemical entity in their pursuit of novel therapeutic agents.

References

Sources

- 1. pnrjournal.com [pnrjournal.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

- 4. Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 7,7-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid | Benchchem [benchchem.com]

- 7. 4,5,6,7-tetrahydro-1H-indazole | C7H10N2 | CID 75317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. 4,5,6,7-Tetrahydro-1H-indazole-3-carboxamide CAS#: 1069763-49-0 [amp.chemicalbook.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 12. 1,5,6,7-Tetrahydro-4H-indazol-4-ones as human neutrophil elastase (HNE) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

- 15. 4,5,6,7-TETRAHYDRO-1H-INDAZOLE-3-CARBOHYDRAZIDE synthesis - chemicalbook [chemicalbook.com]

- 16. chem-casts.com [chem-casts.com]

- 17. Page loading... [guidechem.com]

- 18. 4,5,6,7-Tetrahydro-5(1h)-indazolone | C7H8N2O | CID 55254747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. (E)-5-(4-Chlorobenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one: crystal structure and Hirshfeld surface analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. 4,5,6,7-Tetrahydro-1H-indazole-6-carboxylic acid [cymitquimica.com]

- 21. 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid | C8H10N2O2 | CID 648852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. 2305-79-5|4,5,6,7-Tetrahydro-1H-indazole|BLD Pharm [bldpharm.com]

- 23. PubChemLite - 4,5,6,7-tetrahydro-1h-indazole (C7H10N2) [pubchemlite.lcsb.uni.lu]

- 24. labsolu.ca [labsolu.ca]

- 25. chemscene.com [chemscene.com]

- 26. Synthesis, structure, electrostatic properties and spectroscopy of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole. An experimental and ab initio computational study [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 27. PubChemLite - 4,5,6,7-tetrahydro-1h-indazole-3-carbonitrile (C8H9N3) [pubchemlite.lcsb.uni.lu]

- 28. biosynth.com [biosynth.com]

- 29. researchgate.net [researchgate.net]

- 30. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]

- 31. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]

The Synthesis of Methyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate: A Technical Guide to Core Starting Materials

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate is a key heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. Its rigid, partially saturated bicyclic structure provides a valuable framework for the development of novel therapeutic agents. The strategic placement of the carboxylate group offers a versatile handle for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) in various biological targets. This technical guide provides an in-depth analysis of the primary starting materials and the core synthetic strategy for the preparation of this important indazole derivative, focusing on the chemical rationale and providing practical, field-proven insights.

Core Synthetic Strategy: The Paal-Knorr Condensation Approach

The most direct and widely employed route for the synthesis of the 4,5,6,7-tetrahydro-1H-indazole core relies on a variation of the Paal-Knorr synthesis. This powerful cyclocondensation reaction involves the formation of a pyrazole ring from a 1,3-dicarbonyl compound and a hydrazine derivative. For the synthesis of methyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate, this translates to the reaction between a cyclic β-keto ester and hydrazine.

Diagram of the General Synthetic Workflow

Caption: Overall synthetic workflow for the target molecule.

Part 1: The Cyclic β-Dicarbonyl Precursor

The cornerstone of this synthesis is the generation of a suitable cyclic 1,3-dicarbonyl equivalent. This is achieved through a two-step process starting from a readily available cyclic ketone.

Primary Starting Material: Methyl 4-oxocyclohexanecarboxylate

The synthesis commences with methyl 4-oxocyclohexanecarboxylate.[1][2] This commercially available starting material possesses the requisite cyclohexanone ring and the methyl carboxylate group at the desired 4-position, which will become the 5-position in the final indazole product.

| Starting Material | CAS Number | Molecular Formula | Key Features |

| Methyl 4-oxocyclohexanecarboxylate | 6297-22-9 | C₈H₁₂O₃ | Cyclic ketone with a strategically placed ester group. |

A common method for the preparation of methyl 4-oxocyclohexanecarboxylate involves the decarboxylation of trimethyl 4-oxocyclohexane-1,1,3-tricarboxylate.[3]

Generation of the 1,3-Dicarbonyl Moiety: Formylation

To create the reactive 1,3-dicarbonyl system necessary for pyrazole formation, methyl 4-oxocyclohexanecarboxylate undergoes a formylation reaction. This is a base-catalyzed Claisen condensation with a formylating agent, typically an alkyl formate such as ethyl formate or methyl formate. The reaction introduces a formyl group at the α-position to the ketone, yielding methyl 3-formyl-4-oxocyclohexanecarboxylate. This intermediate exists predominantly as its more stable enol tautomer, methyl 3-(hydroxymethylene)-4-oxocyclohexanecarboxylate.[4]

Reaction Mechanism: Formylation

Caption: Mechanism of the formylation reaction.

Part 2: The Hydrazine Component

The second key starting material is hydrazine. For the synthesis of the parent, unsubstituted 1H-indazole, hydrazine hydrate is the most common and cost-effective choice.

| Starting Material | CAS Number | Molecular Formula | Role in Reaction |

| Hydrazine Hydrate | 7803-57-8 | H₆N₂O | Provides the two nitrogen atoms for the pyrazole ring. |

The use of hydrazine hydrate in excess is common to drive the reaction to completion. For the synthesis of N-substituted tetrahydroindazoles, the corresponding substituted hydrazine (e.g., phenylhydrazine) would be used.[4]

Part 3: The Cyclization Step - Formation of the Indazole Ring

The final step in the synthesis is the acid- or base-catalyzed condensation of the in-situ generated methyl 3-(hydroxymethylene)-4-oxocyclohexanecarboxylate with hydrazine hydrate. This reaction proceeds through a series of condensation and dehydration steps to form the stable, aromatic pyrazole ring fused to the cyclohexane ring.

Reaction Mechanism: Cyclization

Caption: Mechanism of the cyclization reaction.

Part 4: Detailed Experimental Protocol (Exemplary)

The following protocol is a representative procedure based on established methodologies for the synthesis of similar tetrahydroindazole derivatives.[4][5]

Step 1: Synthesis of Methyl 3-(hydroxymethylene)-4-oxocyclohexanecarboxylate

-

To a solution of sodium methoxide (1.2 equivalents) in anhydrous ethanol at 0 °C under a nitrogen atmosphere, add a solution of methyl 4-oxocyclohexanecarboxylate (1.0 equivalent) in anhydrous ethanol dropwise.

-

After the addition is complete, add ethyl formate (1.5 equivalents) dropwise, maintaining the temperature at 0-5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with a mild acid (e.g., acetic acid).

-

Remove the solvent under reduced pressure.

-

Extract the residue with a suitable organic solvent (e.g., ethyl acetate) and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude methyl 3-(hydroxymethylene)-4-oxocyclohexanecarboxylate, which can often be used in the next step without further purification.

Step 2: Synthesis of Methyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate

-

Dissolve the crude methyl 3-(hydroxymethylene)-4-oxocyclohexanecarboxylate (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid.

-

Add hydrazine hydrate (1.2-1.5 equivalents) to the solution at room temperature.

-

Heat the reaction mixture to reflux for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Add water to the residue, and the product may precipitate. If so, collect the solid by filtration.

-

If the product does not precipitate, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent in vacuo.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford pure methyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate.

Conclusion

The synthesis of methyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate is a robust and efficient process that relies on well-established organic transformations. The key to a successful synthesis lies in the careful selection and preparation of the primary starting materials: methyl 4-oxocyclohexanecarboxylate and hydrazine hydrate. The two-step, one-pot potential of the formylation-cyclization sequence makes this an attractive route for accessing this valuable heterocyclic building block for applications in drug discovery and development.

References

-

Irikura, T., et al. (1975). Syntheses and Antiinflammatory Actions of 4,5,6,7-tetrahydroindazole-5-carboxylic Acids. Journal of Medicinal Chemistry, 18(9), 973-976. [Link]

-

Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

-

Ainsworth, C. (1955). The Synthesis of Indazoles. Journal of the American Chemical Society, 77(5), 1148–1150. [Link]

- Google Patents. (n.d.). CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.

-

National Center for Biotechnology Information. (n.d.). 4,5,6,7-tetrahydro-1H-indazole. PubChem Compound Database. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of methyl 1-methyl-4-oxocyclohexanecarboxylate. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of methyl 4-oxocyclohexane-1-carboxylate. Retrieved from [Link]

-

Russian Journal of General Chemistry. (2017). Synthesis and Biological Activity of 4-Aryl-3,6-dihydroxy- 6-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxamides. 87(5), 1011-1016. [Link]

- Google Patents. (n.d.). US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.

-

National Center for Biotechnology Information. (n.d.). Methyl 4-oxocyclohexanecarboxylate. PubChem Compound Database. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 4-amino-4h-1,2,4-triazole. Retrieved from [Link]

-

National Center for Biotechnology Information. (2017). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules, 22(10), 1663. [Link]

-

ResearchGate. (2017). Synthesis of 4-hydroxy-5-methyl-2-[2-(4-oxo-4H-chromen-3-yl)ethenyl]-6H-1,3-oxazin-6-ones and their reaction with hydrazine. Retrieved from [Link]

Sources

- 1. Methyl 4-oxocyclohexanecarboxylate | C8H12O3 | CID 226643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of 4-hydroxy-5-methyl-2-[2-(4-oxo-4 H -chromen-3-yl)ethenyl]-6 H -1,3-oxazin-6-ones and their reaction with hydrazine - Chernov - Russian Journal of General Chemistry [bakhtiniada.ru]

- 3. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]

- 4. Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biosynth.com [biosynth.com]

The Tetrahydroindazole Core: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for novel therapeutic agents is a cornerstone of modern science, demanding molecular scaffolds that are not only synthetically accessible but also possess the inherent ability to interact with a multitude of biological targets. Among the pantheon of heterocyclic structures, the tetrahydroindazole core has emerged as a "privileged scaffold" of immense value in medicinal chemistry. Its unique three-dimensional architecture, combined with its capacity for diverse functionalization, has enabled the development of potent and selective modulators for a wide array of proteins implicated in human disease. This guide provides a comprehensive exploration of the discovery and history of tetrahydroindazole compounds, from their foundational synthesis to their evolution as key components in cutting-edge drug discovery programs targeting kinases, metabolic enzymes, and central nervous system receptors. We will delve into the synthetic strategies, structure-activity relationships, and the causal logic behind the experimental choices that have propelled this remarkable scaffold to the forefront of pharmaceutical research.

Part 1: The Indazole and Tetrahydroindazole Scaffold: From Planarity to Privileged Space

The Indazole Ring System: A Versatile Aromatic Core

The parent indazole is a bicyclic aromatic heterocycle, consisting of a benzene ring fused to a pyrazole ring. First described by Emil Fischer, its unique chemical properties and the existence of two tautomeric forms (1H- and 2H-indazole) make it a versatile building block in organic and medicinal chemistry.[1][2] The indazole nucleus is a key pharmacophore in several marketed drugs, including Benzydamine, an anti-inflammatory agent, and Granisetron, a 5-HT3 receptor antagonist used to prevent chemotherapy-induced nausea.[2]

The Tetrahydroindazole Core: A Leap into Three-Dimensionality

While the aromatic indazole is planar, the partial saturation of the carbocyclic ring to form 4,5,6,7-tetrahydroindazole introduces a non-planar, three-dimensional geometry. This structural feature is critical to its success as a privileged scaffold. It allows substituents to be projected into specific vectors in space, enabling more precise and often more potent interactions with the complex topological features of protein binding sites. This transition from a flat to a three-dimensional structure significantly expands the chemical space that can be explored, leading to the discovery of highly active compounds across different target classes.[3]

The term "privileged scaffold" refers to a molecular framework that can provide useful ligands for more than one type of receptor or enzyme target by judicious modification of substituents. The tetrahydroindazole core is an exemplary case, having yielded potent inhibitors for diverse targets including kinases, metabolic enzymes, and CNS receptors.[3]

Part 2: The Synthetic Evolution of Tetrahydroindazoles

The accessibility of a scaffold is paramount to its utility in drug discovery. Tetrahydroindazoles benefit from robust and versatile synthetic routes, evolving from classical cyclocondensation reactions to modern, highly efficient methodologies.

Foundational Synthesis: The Hantzsch-Type Cyclocondensation

The most fundamental and widely used method for constructing the tetrahydroindazole core is the condensation of a 1,3-cyclohexanedione derivative with a hydrazine. This reaction is analogous to the Paal-Knorr pyrrole synthesis and provides a straightforward entry into the scaffold.

-

Step 1: Dione Formation (if not commercially available): A suitable starting material, such as dimedone (5,5-dimethyl-1,3-cyclohexanedione), is selected.

-

Step 2: Condensation: The 1,3-dione (1.0 equivalent) is dissolved in a suitable solvent, typically ethanol or acetic acid.

-

Step 3: Hydrazine Addition: The desired hydrazine (e.g., hydrazine hydrate or a substituted hydrazine like phenylhydrazine) (1.0-1.2 equivalents) is added to the solution.

-

Step 4: Reaction: The mixture is heated to reflux for a period ranging from 2 to 12 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

-

Step 5: Isolation: Upon completion, the reaction mixture is cooled, and the product often precipitates. The solid is collected by filtration, washed with a cold solvent (like diethyl ether or cold ethanol), and dried under a vacuum to yield the tetrahydroindazole product. Further purification can be achieved by recrystallization or column chromatography.

Caption: Foundational synthesis of the tetrahydroindazole core.

Modern Synthetic Strategies and Diversification

Medicinal chemistry campaigns require the rapid synthesis of analog libraries. Modern synthetic methods have been applied to the tetrahydroindazole scaffold to facilitate this, enabling precise control over substitution patterns.

-

N-Arylation via Chan-Lam Coupling: For installing diverse aryl or heteroaryl groups at the N-1 or N-2 positions of the pyrazole ring, the Chan-Lam coupling has proven effective. This copper-catalyzed cross-coupling reaction uses boronic acids as the aryl source and can be performed under relatively mild conditions. It allows for the generation of regioisomers which can then be separated.[4]

-

Microwave-Assisted Synthesis: To accelerate reaction times and improve yields, microwave irradiation is often employed. For instance, the introduction of a dimethylamino group at the C7 position has been successfully achieved under microwave conditions.[3]

-

Multi-component Reactions: Cascade reactions starting from β-ketoesters or 1,3-diketones with aldehydes have been developed to construct highly functionalized cyclohexanones in situ, which are then cyclized to form tetrahydroindazoles, offering a streamlined path to molecular diversity.[1]

| Method | Key Reagents | Typical Conditions | Advantages | Reference |

| Classical Condensation | 1,3-Dione, Hydrazine | Ethanol/Acetic Acid, Reflux | Simple, robust, good for core synthesis | [4][5] |

| Chan-Lam Coupling | Tetrahydroindazole, Aryl Boronic Acid, Cu(OAc)₂ | Base, O₂, Room Temp to 80°C | Introduces N-aryl diversity, mild conditions | [4] |

| Microwave-Assisted Amination | Bromo-tetrahydroindazole, Amine | Microwave Irradiation, 120-150°C | Rapid reaction times, efficient substitution | [3] |

Part 3: Tetrahydroindazoles in Medicinal Chemistry: A Target-Rich Journey

The true measure of a privileged scaffold is the breadth of its biological activities. Tetrahydroindazoles have proven their worth in numerous therapeutic areas.

Targeting the Cell Cycle: Cyclin-Dependent Kinase (CDK) Inhibitors

Cyclin-dependent kinases (CDKs) are critical regulators of the cell cycle, and their dysregulation is a hallmark of cancer.[3] The ATP-binding site of CDKs has been a major focus for inhibitor design.

A high-throughput screening campaign identified a 7-bromo-tetrahydroindazole derivative as a hit compound for inhibiting the CDK2/cyclin A complex.[3][6] This discovery sparked a hit-to-lead campaign that explored the structure-activity relationship (SAR) of the scaffold. It was found that modifications at the C7 position and on the N-1 pyridyl ring significantly impacted potency and selectivity.[3] Computational analysis suggested a potential binding site at the CDK2/cyclin E1 interface, highlighting the scaffold's ability to interact with complex protein-protein interfaces.[3][6]

Caption: Inhibition of the cell cycle by tetrahydroindazole-based CDK2 inhibitors.

| Compound | Target | Kᵢ (μM) | Key Structural Feature | Reference |

| Hit Compound 3 | CDK2/Cyclin A | 2.3 | 7-Bromo-1-(pyridin-2-yl) | [3] |

| Analogue 53 | CDK2/Cyclin A | ~0.7 | Optimized C7 substitution | [3][6] |

| Analogue 59 | CDK2/Cyclin A | ~0.8 | Optimized C7 substitution | [3][6] |

Modulating Pyrimidine Synthesis: Dihydroorotate Dehydrogenase (DHODH) Inhibitors

Human dihydroorotate dehydrogenase (DHODH) is a key mitochondrial enzyme in the de novo pyrimidine synthesis pathway.[7][8] This pathway is crucial for rapidly proliferating cells, such as cancer cells, making DHODH an attractive therapeutic target.[9][10]

Researchers identified tetrahydroindazoles (termed the HZ series) as potent DHODH inhibitors.[7] Extensive SAR studies were conducted to optimize potency, solubility, and metabolic stability. This work led to the identification of compound 51 as a lead candidate with favorable properties for preclinical development.[7][9] The specificity of these compounds was confirmed by "rescue" experiments where the addition of exogenous uridine (the downstream product) reversed the anti-proliferative effects.[7][10]

Caption: Tetrahydroindazoles block the de novo pyrimidine synthesis pathway.

Targeting Kinase Signaling: ITK and Sigma Receptor Modulators

The versatility of the tetrahydroindazole scaffold extends to other important target classes.

-